exo-2-Norbornyl formate
Description
exo-2-Norbornyl formate (CAS 41498-71-9) is a bicyclic monoterpene derivative with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.182 g/mol . It is synthesized via the acid-catalyzed esterification of norbornene with formic acid, yielding a product that retains the exo stereochemistry of the norbornane framework . This compound is notable for its high purity (≥99%) and applications in organic synthesis, particularly as a precursor to exo-2-norborneol through saponification . Its structure features a strained bicyclo[2.2.1]heptane system, which significantly influences its reactivity and physical properties compared to monocyclic analogs like cyclohexyl or cyclopentyl derivatives .
Properties
CAS No. |
41498-71-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C8H12O2/c9-5-10-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8+/m0/s1 |
InChI Key |
SGXIEZNAOCVSKO-XLPZGREQSA-N |
SMILES |
C1CC2CC1CC2OC=O |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2OC=O |
Canonical SMILES |
C1CC2CC1CC2OC=O |
Other CAS No. |
90199-27-2 41498-71-9 |
Pictograms |
Flammable |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Norbornene with Formic Acid
Purification and Isolation
- After reflux, the reaction mixture is cooled.
- Excess formic acid is removed by vacuum distillation at 21–30 mmHg and 26–30 °C.
- Distillation of the residue yields a forerun mixture of formic acid and ester, followed by the collection of pure exo-2-norbornyl formate.
- The product distills at 170–173 °C and crystallizes immediately upon collection.
- The crystalline product melts at 90–91 °C and is sufficiently pure for most preparative purposes.
Yield and Physical Data
- Yield: Approximately 83–87% based on norbornene.
- Physical state: Crystalline solid.
- Melting point: 90–91 °C.
- Molecular formula: C8H12O2.
- Molecular weight: 140.18 g/mol.
Alternative Preparation and Purification Techniques
- Purification by Sodium Bicarbonate Wash:
- The crude ester can be shaken with sodium bicarbonate solution to neutralize residual formic acid.
- Followed by vacuum distillation for further purification.
- Use of Formic Acetic Anhydride:
- The ester can be mixed with formic acetic anhydride overnight.
- Subsequent fractionation yields purified this compound.
- These methods help improve purity and remove acidic impurities that may affect downstream applications.
Reaction Mechanism Insights
- The esterification proceeds via electrophilic addition of formic acid to the norbornene double bond.
- The reaction favors formation of the exo isomer due to steric and electronic factors inherent in the bicyclic system.
- The this compound thus formed can serve as a precursor for further transformations, such as oxidation to 2-norbornanone or hydrolysis to exo-norborneol.
Summary Data Table of Preparation
| Parameter | Details |
|---|---|
| Starting materials | Norbornene, Formic acid (98–100%) |
| Molar ratio | Excess formic acid (~4:1 molar ratio) |
| Reaction conditions | Reflux for 4 hours |
| Reaction vessel | Round-bottom flask with condenser |
| Purification | Vacuum distillation (21–30 mmHg, 26–30 °C) |
| Product boiling point | 170–173 °C |
| Product melting point | 90–91 °C |
| Yield | 83–87% |
| Physical state | Crystalline solid |
Chemical Reactions Analysis
Types of Reactions: exo-2-Norbornyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-norbornanone using chromic acid in acetone.
Hydrolysis: The compound can be hydrolyzed to yield exo-norborneol.
Common Reagents and Conditions:
Oxidation: Chromic acid in acetone is commonly used for the oxidation of this compound.
Hydrolysis: Aqueous ethanolic potassium hydroxide is used for the hydrolysis reaction.
Major Products Formed:
Oxidation: 2-Norbornanone.
Hydrolysis: exo-Norborneol.
Scientific Research Applications
Structural Characteristics
Reactivity
This compound is known to participate in various chemical transformations, particularly in ruthenium-catalyzed reactions, which can lead to novel synthetic pathways for alkyl formates .
a. Synthesis of Bicyclic Alcohols
This compound serves as a precursor for synthesizing other bicyclic compounds, such as exo-2-norbornanol. This transformation often involves hydrolysis or reduction processes that yield high product purity and yields ranging from 70% to 90% under optimal conditions .
b. Catalytic Transformations
The compound is utilized in catalytic processes, particularly with chromium-containing catalysts, which are effective in hydration reactions leading to the formation of various norbornyl derivatives. These reactions are significant for producing compounds with desirable olfactory properties used in perfumes and flavorings .
a. Potential Pharmaceutical Applications
Bicyclic alcohols derived from this compound have been investigated for their medicinal properties. For instance, derivatives may exhibit biological activities suitable for drug development, particularly in the realm of anti-inflammatory or analgesic agents .
b. Research Studies
Research has shown that certain derivatives of norbornyl compounds possess favorable pharmacokinetic profiles, making them candidates for further development in therapeutic applications .
a. Polymer Chemistry
The unique structural features of this compound allow it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Its application in developing specialty polymers is an area of ongoing research .
Case Study 1: Ruthenium-Catalyzed Transformations
A study demonstrated the effectiveness of this compound in ruthenium-catalyzed transformations, highlighting its ability to facilitate the synthesis of complex alkyl formates with high selectivity and yield . The reaction conditions were optimized to achieve maximum efficiency.
Case Study 2: Synthesis of Norbornene Derivatives
In another investigation, researchers explored the hydration of this compound using chromium catalysts, achieving yields up to 90%. This study emphasized the importance of catalyst choice and reaction conditions on product yield and purity .
Mechanism of Action
The mechanism by which exo-2-Norbornyl formate exerts its effects involves its participation in chemical reactions facilitated by catalysts. For example, in ruthenium-catalyzed transformations, the formate group undergoes specific interactions with the catalyst, leading to the formation of new products . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of exo-2-norbornyl formate and related norbornyl derivatives:
Reactivity and Mechanistic Differences
- SN1 Reactivity: this compound undergoes rapid SN1 ionization due to stabilization of the nonclassical carbenium ion intermediate, a feature absent in monocyclic analogs like cyclohexyl derivatives . This contrasts with slower SN2 displacements in monocyclic systems due to steric hindrance.
- Functional Group Influence: The bromide (exo-2-Bromonorbornane) exhibits reactivity typical of alkyl halides, favoring elimination or substitution under basic conditions . The amine (exo-2-Aminonorbornane) demonstrates basicity influenced by the bicyclic framework, with reduced nucleophilicity compared to linear amines . The dimethanol derivative (5-Norbornene-2-exo,3-exo-dimethanol) shows enhanced hydrophilicity, making it suitable for applications requiring polar solubility .
Stereochemical Considerations
The exo configuration in norbornyl derivatives confers distinct stability and reactivity profiles compared to endo isomers. For example:
- This compound resists epimerization due to steric protection of the ester group, whereas endo isomers may exhibit greater conformational flexibility .
- In epimerization studies of methyl norbornene carboxylate, exo stereochemistry is retained under mild conditions, highlighting its kinetic stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing exo-2-Norbornyl formate, and how can reaction conditions be optimized for purity?
- Methodological Answer : The synthesis typically involves esterification of exo-2-norbornanol with formic acid derivatives. For example, nucleophilic acyl substitution using formyl chloride in anhydrous dichloromethane under inert atmospheres (argon/nitrogen) yields the ester. Reaction optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 alcohol-to-acyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Kinetic monitoring using TLC or GC-MS is critical .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : H NMR confirms the exo configuration via coupling constants (e.g., J = 4–6 Hz for bridgehead protons) and chemical shifts (δ 4.8–5.2 ppm for the formate ester proton). C NMR distinguishes carbonyl carbons (δ ~160 ppm) and bicyclic framework signals.
- IR Spectroscopy : Strong C=O stretch at ~1720 cm confirms ester formation.
- Mass Spectrometry : Molecular ion peaks at m/z 140–142 (M) and fragmentation patterns (loss of CO) validate structural integrity.
Cross-referencing with computational predictions (DFT-based simulations) enhances accuracy .
Q. How do steric and electronic effects influence the stability of this compound compared to its endo isomer?
- Methodological Answer : The exo configuration exhibits greater steric shielding of the ester group due to the bicyclic framework’s convex geometry, reducing susceptibility to nucleophilic attack. Electronic effects are probed via Hammett substituent constants or solvolysis studies (e.g., in aqueous acetone). Comparative kinetic experiments (rate constants vs. ) and activation energy calculations (Arrhenius plots) quantify stability differences. Computational modeling (e.g., molecular orbital theory) further elucidates electronic distributions .
Advanced Research Questions
Q. What mechanistic insights explain the solvolysis behavior of this compound in polar protic solvents?
- Methodological Answer : Solvolysis proceeds via a carbocation intermediate stabilized by hyperconjugation and σ-bond participation from adjacent C-C bonds. Isotopic labeling (e.g., O in the ester group) tracks nucleophilic attack pathways. Kinetic isotope effects (KIEs) and Eyring analysis (, ) differentiate between concerted and stepwise mechanisms. Competitive experiments with derivatives (e.g., p-nitrobenzoate analogs) reveal substituent effects on transition-state stabilization .
Q. How can contradictions in reported reactivity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity, counterion effects, or measurement techniques. For example, solvolysis rates in 70% dioxane vs. 80% ethanol may differ due to ion-pair stabilization. Systematic replication under standardized conditions (IUPAC guidelines) and meta-analysis of historical data (e.g., Arrhenius parameters from multiple studies) identify outliers. Advanced statistical tools (multivariate regression) isolate confounding variables .
Q. What computational strategies are optimal for modeling the transition states of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d) predicts transition-state geometries and activation barriers. Intrinsic Reaction Coordinate (IRC) calculations verify energy pathways. Comparative studies with ab initio methods (MP2) assess accuracy. Solvent effects are incorporated via implicit models (COSMO) or explicit solvent molecules. Validation against experimental kinetic data ensures reliability .
Q. How does the introduction of electron-withdrawing groups (EWGs) alter the reactivity of this compound in ring-opening reactions?
- Methodological Answer : EWGs (e.g., sulfonamide, nitro) at C3 or C5 positions polarize the ester carbonyl, accelerating nucleophilic attack. Linear free-energy relationships (LFERs) using Hammett σ constants correlate substituent effects with rate enhancements. Spectroscopic monitoring (e.g., F NMR for fluorinated derivatives) and X-ray crystallography of intermediates provide structural evidence. Contrast with electron-donating groups (EDGs) highlights electronic vs. steric dominance .
Data-Driven Research Design Considerations
- Experimental Reproducibility : Document solvent purity, temperature calibration, and instrument settings (e.g., NMR lock frequencies) to minimize variability .
- Conflict Resolution : Use error analysis (e.g., 95% confidence intervals for kinetic data) and peer validation through collaborative replication .
- Theoretical Frameworks : Ground hypotheses in norbornyl cation stabilization theories (Winstein–Tratjan) or frontier molecular orbital (FMO) interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
